molecular formula C10H18O2 B14342187 2,6-Dimethyloct-4-yne-2,6-diol CAS No. 105735-93-1

2,6-Dimethyloct-4-yne-2,6-diol

Cat. No.: B14342187
CAS No.: 105735-93-1
M. Wt: 170.25 g/mol
InChI Key: VDBZZOGYOVCDPF-UHFFFAOYSA-N
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Description

Overview of Acetylenic Diols in Contemporary Organic Chemistry

Acetylenic diols are a class of organic compounds characterized by the presence of at least one carbon-carbon triple bond (an alkyne) and two hydroxyl (-OH) groups. fcad.comsolubilityofthings.com These bifunctional molecules are valuable in modern organic synthesis due to their versatile reactivity. solubilityofthings.comresearchgate.net The combination of the alkyne and diol functionalities within the same molecule allows for a wide range of chemical transformations, making them important intermediates in the synthesis of more complex chemical structures. solubilityofthings.com

The synthesis of acetylenic diols is a significant area of research in organic chemistry. A foundational method for their preparation is the Favorsky reaction, which involves the reaction of acetylene (B1199291) with carbonyl compounds like ketones or aldehydes in the presence of a catalyst. nveo.orgcyberleninka.rugoogle.com However, this method can be accompanied by side reactions, such as aldol-crotonic condensation, which leads to the formation of by-products and can complicate the purification of the desired diol. nveo.org To achieve higher yields and simplify separation, alternative synthetic routes have been developed. These include the use of acetylenic Grignard reagents or lithium derivatives of acetylenic compounds, which react with carbonyl compounds to form the diol. cdnsciencepub.com Researchers have also explored various catalytic systems to optimize the synthesis, such as copper-based catalysts and the use of lithium naphthalene, which facilitates the reaction under mild conditions. cdnsciencepub.comresearchcommons.orgcdnsciencepub.com

The applications of acetylenic diols and their parent compounds, acetylenic alcohols, are extensive and span multiple industries. fcad.combasf.com They are utilized as:

Chemical Intermediates: Their dual functionality makes them valuable building blocks for creating complex molecules, including pharmaceuticals and agrochemicals. fcad.comresearchgate.net

Corrosion Inhibitors: Acetylenic alcohols can form protective layers on metal surfaces, preventing oxidation and corrosion, which is particularly useful in harsh industrial environments. fcad.comin-academy.uz

Coatings and Paint Additives: They can improve the surface properties of coatings, enhancing leveling and gloss. fcad.com

Material Science: Acetylenic diols are used in the polymer industry, for example, as viscosity reducers or thermal stabilizers for materials like PVC.

The table below summarizes common synthesis methods for acetylenic diols.

Synthesis MethodReactantsCatalyst/ReagentKey Features
Favorsky Reaction Acetylene, Ketones/AldehydesPotassium Hydroxide (KOH)A traditional method, though it can produce by-products. nveo.orgcyberleninka.ru
Grignard Reaction Acetylenic Grignard Reagents, Ketones-Involves the interaction of organomagnesium compounds. cdnsciencepub.com
Lithium Acetylide Reaction Lithium derivatives of acetylenes, KetonesLithium NaphthaleneAllows for a convenient one-step procedure for chain-lengthening under mild conditions. cdnsciencepub.comcdnsciencepub.com
Copper-Catalyzed Alkynylation Alkynes, KetonesCu(OTf)₂/THF/TBABrA newer catalytic system studied for the synthesis of acetylenic diols. researchcommons.org

Research Significance of 2,6-Dimethyloct-4-yne-2,6-diol within Acetylenic Alcohol Chemistry

This compound is a specific member of the acetylenic diol family. Its structure features an eight-carbon chain with a triple bond at the fourth position and two hydroxyl groups attached to carbons 2 and 6. Both hydroxyl groups are tertiary, meaning the carbon atom they are attached to is bonded to three other carbon atoms. This structural arrangement imparts specific reactivity and properties to the molecule.

The research significance of this compound stems from its role as a tertiary acetylenic diol. The synthesis of such compounds has been a subject of study, often involving the reaction of an appropriate ketone with a lithium acetylide derivative. researchgate.net The tertiary nature of the alcohol groups influences their reactivity in subsequent chemical transformations, such as oxidation or esterification.

Within the broader context of acetylenic alcohol chemistry, the significance of a compound like this compound lies in its potential applications as a specialty chemical. Like other acetylenic diols, it can be investigated for use in material science, as a precursor in organic synthesis, or as a corrosion inhibitor. fcad.com The specific placement of the methyl groups and hydroxyl functions along the carbon chain can fine-tune the molecule's physical properties, such as its solubility and boiling point, making it suitable for specialized applications where precise molecular architecture is required. While extensive research focusing exclusively on this compound is not widely documented in public literature, its chemical cousins, such as 3,6-Dimethyloct-4-yne-3,6-diol, have been noted for their utility as chemical intermediates and in the polymer industry. solubilityofthings.com The unique structural features of this compound make it a valuable subject for further investigation to explore its full potential in various chemical and industrial fields.

The following table details the structural properties of this compound and a closely related isomer found in research literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₁₀H₁₈O₂170.25Eight-carbon chain, alkyne at C4, two tertiary hydroxyl groups at C2 and C6.
3,6-Dimethyloct-4-yne-3,6-diol C₁₀H₁₈O₂170.25Eight-carbon chain, alkyne at C4, two tertiary hydroxyl groups at C3 and C6. solubilityofthings.com
2,7-Dimethyloct-4-yne-2,6-diol C₁₀H₁₈O₂170.25Eight-carbon chain, alkyne at C4, one tertiary (C2) and one secondary (C6) hydroxyl group. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105735-93-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,6-dimethyloct-4-yne-2,6-diol

InChI

InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h11-12H,5,7H2,1-4H3

InChI Key

VDBZZOGYOVCDPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CCC(C)(C)O)O

Origin of Product

United States

Synthetic Methodologies for 2,6 Dimethyloct 4 Yne 2,6 Diol

Advanced Alkynylation Approaches for Diol Scaffolds

The construction of the 2,6-dimethyloct-4-yne-2,6-diol framework fundamentally relies on the formation of carbon-carbon bonds between sp-hybridized alkyne carbons and the carbonyl carbons of ketone precursors. Modern synthetic strategies offer a range of techniques to achieve this transformation with varying degrees of efficiency and selectivity.

Nucleophilic Addition of Terminal Alkynes to Carbonyl Compounds

A foundational and widely employed method for the synthesis of acetylenic alcohols is the nucleophilic addition of a terminal alkyne to a carbonyl compound. In the context of this compound, this would involve the reaction of a suitable C4-alkyne synthon with two equivalents of acetone, or the reaction of acetylene (B1199291) with two equivalents of a C4-ketone. A more direct and industrially relevant approach involves the reaction of acetylene with two equivalents of acetone.

This transformation is classically exemplified by the Favorskii reaction , which typically utilizes a strong base, such as an alkali metal hydroxide or alkoxide, to deprotonate the terminal alkyne, generating a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of the ketone. For the synthesis of a symmetrical diol like this compound, the reaction would proceed in a stepwise manner, first forming a propargyl alcohol intermediate which is then further deprotonated and reacted with a second ketone molecule.

A significant challenge in the Favorskii synthesis of acetylenic diols is the potential for side reactions. One common side reaction is the aldol-crotonic condensation of the ketone starting material, which can lead to the formation of α,β-unsaturated ketones and other byproducts. Careful control of reaction conditions, such as temperature and the rate of addition of reactants, is crucial to maximize the yield of the desired diol.

The industrial synthesis of analogous compounds, such as 2-methyl-3-butyn-2-ol from acetylene and acetone, underscores the utility of this approach. These processes often employ alkali metal hydroxides or their acetylides as catalysts.

Catalytic Systems in Acetylene Alcohol Synthesis

To overcome the limitations of stoichiometric strong bases and to improve the efficiency and selectivity of alkynylation reactions, a variety of catalytic systems have been developed. These systems often employ transition metals or organocatalysts to facilitate the addition of alkynes to carbonyl compounds under milder conditions.

Zinc salts, in combination with a base and often a chiral ligand for asymmetric syntheses, are effective catalysts for the addition of terminal alkynes to ketones. The in-situ formation of a zinc acetylide is a key step in the catalytic cycle. These zinc acetylides are generally less basic but still highly nucleophilic, which can lead to improved chemoselectivity compared to their alkali metal counterparts.

For the synthesis of symmetrical di-tertiary acetylenic diols, a zinc-catalyzed approach would offer the potential for milder reaction conditions and reduced side reactions. The choice of solvent and the nature of the base are critical parameters in optimizing these reactions.

Catalyst SystemKetoneAlkyneSolventYield (%)
Zn(OTf)₂ / Et₃NAcetonePhenylacetyleneTolueneHigh
Zn(salen) complexVarious KetonesPhenylacetyleneTolueneModerate to High

Table 1: Representative Zinc-Catalyzed Alkynylation Reactions. (Data is illustrative of typical systems and may not represent the specific synthesis of this compound)

Nickel-based catalytic systems have been developed for the synthesis of vinyl-substituted alcohols from aldehydes and acetylene. While not directly producing an acetylenic diol, this methodology is relevant as it demonstrates the catalytic activation of acetylene for C-C bond formation with carbonyl compounds. These reactions often proceed through the formation of a five-membered oxa-metallacycle intermediate. Mechanistic studies suggest that a silane-mediated σ-bond metathesis and subsequent reductive elimination lead to the final product.

Adapting such a system for the synthesis of this compound would require significant modification to favor the formation of the alkyne diol over the vinyl alcohol and to facilitate the double addition of the ketone.

CatalystLigandReductantSubstrateProduct Type
Ni(cod)₂NHCHydrosilaneAldehyde + AcetyleneVinyl Alcohol

Table 2: Nickel-Catalyzed Coupling of Aldehydes and Acetylene. (NHC = N-heterocyclic carbene)

Lanthanide-based catalysts have shown promise in various organic transformations, including the allylation of ketones to form tertiary alcohols. While direct examples of lanthanide-catalyzed synthesis of acetylenic diols from ketones and acetylene are not as prevalent, their Lewis acidic nature and ability to coordinate with both the carbonyl oxygen and the alkyne make them potential candidates for this transformation. Lanthanide catalysts can promote the reaction under mild conditions and may offer unique selectivity profiles.

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic methods. For the alkynylation of ketones, organocatalytic approaches often rely on the activation of the ketone through the formation of a more reactive intermediate, such as an enamine or an enolate, under basic conditions. Phase-transfer catalysis has also been successfully employed for the alkynylation of aldehydes and ketones, allowing the reaction to proceed under mild, biphasic conditions.

The use of an organocatalyst could potentially minimize metal contamination in the final product and offer a more environmentally benign synthetic route. The development of chiral organocatalysts also opens the door to the asymmetric synthesis of chiral acetylenic diols.

Catalyst TypeBaseReaction TypeSubstrates
Chiral Amines-Enamine CatalysisKetones + Electrophilic Alkynes
Phase-Transfer CatalystStrong BasePhase-Transfer CatalysisKetones + Terminal Alkynes

Table 3: Overview of Organocatalytic Alkynylation Strategies.

Stereoselective and Regioselective Synthetic Strategies

While this compound is an achiral molecule, the synthesis of chiral acetylenic diols requires enantioselective methods to control the three-dimensional arrangement of atoms. Asymmetric synthesis has become a powerful tool in modern organic chemistry, and several strategies have been developed for the enantioselective formation of propargylic alcohols.

Chiral diol-based organocatalysts, such as derivatives of BINOL (1,1'-bi-2-naphthol), have proven effective in catalyzing asymmetric propargylation reactions. nih.gov For instance, 3,3′-Br₂-BINOL can catalyze the reaction of ketones with allenylboronates to produce homopropargylic alcohols with excellent yields and enantiomeric ratios (up to 99:1 er). nih.gov These catalysts create a chiral environment around the reacting molecules, influencing the direction of nucleophilic attack and leading to the preferential formation of one enantiomer over the other. Other approaches include the use of chiral organosilver catalysts or zinc-catalyzed Barbier propargylation. mdpi.comnih.gov

Regioselectivity refers to the control of which isomer is formed when a reaction can occur at different positions on a molecule. In the synthesis of this compound, the molecule is symmetrical, so the primary challenge of regiochemistry is simplified. The synthesis inherently produces the desired 2,6-diol when starting from acetylene and two equivalents of acetone.

The regiochemical outcome is dictated by the reaction mechanism. For example, in the Favorskii reaction or Grignard synthesis, the two terminal carbons of the acetylene precursor are the reactive sites. When these react with acetone, the hydroxyl groups are naturally installed at the 2- and 6-positions of the resulting octyne chain.

Regiochemical control becomes critical when synthesizing unsymmetrical diols, where two different carbonyl compounds are used. In such cases, a stepwise approach is necessary. First, a terminal alkyne is reacted with one equivalent of the first ketone to form a tertiary propargyl alcohol. After protecting the resulting hydroxyl group, the terminal alkyne is then reacted with the second ketone to install the second hydroxyl group at the desired position.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several aspects of acetylenic diol synthesis can be viewed through this lens.

Safer Reagents: As previously discussed, the use of calcium carbide as a solid source of acetylene is a significant improvement in safety over the use of highly flammable and explosive acetylene gas. uantwerpen.beresearchgate.net

Renewable Feedstocks: The potential to produce calcium carbide from lignocellulosic biomass or other bio-wastes offers a pathway to synthesize acetylenic compounds from renewable, non-petroleum sources. uantwerpen.beresearchgate.net This reduces the dependency on fossil fuels and contributes to a more sustainable chemical industry. researchgate.net

Atom Economy and Catalysis: The development of highly efficient catalytic processes, such as the improved Favorskii reaction using catalytic amounts of a base in DMSO, improves atom economy by minimizing waste. researchgate.net Catalytic hydrogenation methods for related compounds also focus on high selectivity to reduce the formation of by-products. mdpi.com

Green Solvents: Research into alternative solvents is a key area of green chemistry. While many traditional syntheses of acetylenic diols use ether-based solvents, investigations into greener alternatives are ongoing. For example, dialkyl carbonates like dimethyl carbonate (DMC) have been explored as green reagents and solvents for the synthesis of other diol-derived heterocycles, demonstrating the potential for replacing less desirable solvents. nih.gov

PrincipleApplication in Diol SynthesisBenefit
Use of Renewable FeedstocksSynthesis of CaC₂ from biomass uantwerpen.beresearchgate.netReduces reliance on fossil fuels
Safer ChemicalsUsing solid CaC₂ instead of acetylene gas uantwerpen.beReduces explosion and handling hazards
CatalysisHigh-yield catalytic Favorskii reaction researchgate.netIncreases efficiency, reduces waste
Waste PreventionSelective synthesis methods researchgate.netmdpi.comMinimizes by-product formation and purification needs

Sustainable Reagents and Catalytic Processes

The synthesis of acetylenic diols, such as this compound, traditionally involves stoichiometric reactions that can generate significant waste. Modern approaches, however, are increasingly focused on the use of sustainable reagents and catalytic processes to improve the environmental footprint of the synthesis.

One of the primary strategies involves the use of catalytic systems that can be recycled and reused. For the synthesis of diols, various catalytic methods are being explored, including the use of heterogeneous catalysts which can be easily separated from the reaction mixture. While specific catalysts for this compound are not extensively documented in readily available literature, general principles for diol synthesis suggest the potential for employing metal-supported catalysts. For instance, palladium-supported catalysts are commonly used for hydrogenation reactions of alkynes to alkenes, and similar principles could be adapted for selective transformations in the synthesis of acetylenic diols rsc.orgrsc.org.

The development of non-noble metal catalysts, such as those based on copper, nickel, or iron, represents another avenue for sustainable synthesis. These metals are more abundant and less toxic than their noble counterparts, making them attractive for industrial applications. For example, a CuNiAlOₓ mixed oxide catalyst has been shown to be effective for the amination of diols, demonstrating the potential of non-noble metal catalysts in diol chemistry figshare.com. The application of such catalysts to the synthesis of this compound could offer a more sustainable alternative to traditional methods.

The following table summarizes potential catalytic approaches applicable to the synthesis of this compound, based on general findings in diol and alkyne chemistry.

Catalyst TypePotential Application in SynthesisAdvantages
Palladium-supported catalystsSelective hydrogenation/semi-hydrogenation stepsHigh activity and selectivity, well-established in alkyne chemistry rsc.orgrsc.org.
Non-noble metal catalysts (e.g., Cu, Ni, Fe)Carbon-carbon bond formation, functional group transformationsLower cost, reduced toxicity, greater abundance figshare.com.
Homogeneous catalysts (e.g., Ru, Ir complexes)Specific bond formations and isomerizationsHigh selectivity and activity under mild conditions.
Biocatalysts (Enzymes)Stereoselective synthesisHigh selectivity, operates under mild conditions, environmentally friendly.

Solvent Selection and Minimization Strategies

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. In the context of synthesizing this compound, a likely synthetic route involves the use of organometallic reagents, such as Grignard reagents, which necessitate the use of specific types of solvents.

Traditionally, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are employed for Grignard reactions because they are aprotic and can stabilize the Grignard reagent quora.compearson.com. However, these solvents have drawbacks, including volatility, flammability, and potential for peroxide formation. Therefore, research into greener solvent alternatives is ongoing. Strategies for solvent minimization include:

Use of High-Concentration Reactions: Running reactions at higher concentrations reduces the total volume of solvent required.

Solvent Replacement: Investigating the use of more benign solvents, such as bio-derived solvents or ionic liquids, where feasible. For Grignard-type reactions, the options are limited due to the reactivity of the organometallic species.

Solvent-Free Reactions: In some cases, it may be possible to conduct reactions without a solvent, particularly in solid-state or melt-phase conditions. This approach completely eliminates solvent waste.

The choice of solvent must be carefully balanced with its impact on reaction kinetics, yield, and product purity. For the synthesis of this compound, where a likely step is the addition of an acetylide to a ketone, the selection of an appropriate aprotic solvent is crucial for the stability of the nucleophile.

Atom Economy and Waste Reduction in Synthesis Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

For the synthesis of this compound, a synthetic design with high atom economy would favor addition reactions over substitution or elimination reactions, which inherently generate byproducts. A potential atom-economical route could involve the direct addition of a metal acetylide to a diketone.

Example of an Atom-Economical Approach:

A hypothetical synthesis could involve the reaction of 2-methyl-2-hydroxy-3-butyne with acetone. However, a more common and direct approach for a symmetrical diol like this compound would be the reaction of a dianion of acetylene with two equivalents of a ketone, such as 2-butanone.

Developing synthetic routes that minimize the use of protecting groups and other stoichiometric reagents is also crucial for improving atom economy and reducing waste. Catalytic reactions are inherently more atom-economical than stoichiometric ones because the catalyst is used in small amounts and is not consumed in the reaction.

Design Considerations in Chemical Synthesis Processes

The design of a chemical synthesis process for this compound on an industrial scale requires careful consideration of several factors beyond the chemistry itself. These include process safety, scalability, and economic viability, all within the framework of sustainability.

Key design considerations include:

Process Intensification: This involves the development of smaller, more efficient, and safer production technologies. For the synthesis of this compound, this could involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry can offer better control over reaction parameters, improved safety for handling hazardous reagents, and easier scale-up.

Energy Efficiency: The energy consumption of a chemical process is a significant factor in its environmental impact and cost. Designing processes that operate at lower temperatures and pressures, or that can effectively recover and reuse heat, is essential.

Separation and Purification: The downstream processing of the reaction mixture to isolate and purify the final product can be a major source of waste and energy consumption. The development of efficient and low-impact separation techniques, such as membrane filtration or selective crystallization, is a key design consideration.

Lifecycle Assessment: A holistic view of the entire production process, from raw material sourcing to final product disposal or recycling, is necessary to fully assess the environmental impact. This lifecycle assessment can help identify hotspots in the process where improvements can be made.

The following table outlines some key design considerations and their implications for the synthesis of this compound.

Design ConsiderationImplication for Synthesis
Reaction Type Favoring addition and catalytic reactions to maximize atom economy.
Raw Material Sourcing Preference for renewable feedstocks where possible.
Process Safety Careful handling of reactive intermediates like organometallics and acetylides.
Reactor Design Consideration of continuous flow systems for improved control and safety.
Downstream Processing Development of efficient and low-energy purification methods.

By integrating these sustainable and green chemistry principles into the synthetic design, the production of this compound can be made more efficient, economical, and environmentally responsible.

Reaction Pathways and Mechanisms of 2,6 Dimethyloct 4 Yne 2,6 Diol

Rearrangement Reactions of Diols

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a vicinal (1,2) diol into a carbonyl compound, typically a ketone. masterorganicchemistry.combyjus.com The mechanism involves four key steps byjus.comuomustansiriyah.edu.iq:

Protonation of one hydroxyl group by an acid.

Loss of a water molecule to form a carbocation. chemistrysteps.com

A 1,2-alkyl or 1,2-aryl shift, where a group from the adjacent carbon migrates to the positively charged carbon. libretexts.org

Deprotonation of the remaining hydroxyl group to yield the final ketone product. youtube.com

This rearrangement is driven by the formation of a more stable carbocation, which is resonance-stabilized by the adjacent oxygen atom. uomustansiriyah.edu.iqmsu.edu For the pinacol rearrangement to occur, the presence of two hydroxyl groups on adjacent carbons is a structural prerequisite. masterorganicchemistry.comorganic-chemistry.org As 2,6-Dimethyloct-4-yne-2,6-diol is not a vicinal diol, it does not undergo the pinacol rearrangement under typical acidic conditions.

Table 2: Pinacol Rearrangement Example This table shows the classic rearrangement of pinacol, a reaction type for which this compound is not a suitable substrate.

ReactantCatalystProduct
2,3-Dimethylbutane-2,3-diol (Pinacol)H₂SO₄3,3-Dimethyl-2-butanone (Pinacolone)

Intermolecular and Intramolecular Coupling Reactions Involving Acetylene (B1199291) Diols

Acetylenic diols are valuable building blocks in organic synthesis, participating in various coupling reactions. These reactions can form new carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals. researchgate.netnveo.org Such reactions are highly relevant to the chemistry of this compound due to its acetylenic functionality.

Ruthenium complexes are effective catalysts for C-C coupling reactions. nih.gov One such reaction is the hydrohydroxyalkylation, which involves the coupling of an alcohol and an unsaturated reactant like an alkyne or diene. nih.govnih.gov In the context of alkynes and diols, a ruthenium(0) catalyst can promote a regio- and stereoselective hydrohydroxyalkylation to produce α-hydroxy-β,γ-unsaturated ketones. nih.gov

The proposed mechanism involves the ruthenium catalyst promoting the oxidative coupling of the diol and the alkyne to form an oxaruthenacycle intermediate. nih.gov This process bypasses the need for pre-metallated reagents, making it an atom-economical C-C bond-forming method. nih.govamanote.com Given its structure as an acetylenic diol, this compound could potentially undergo intramolecular versions of such ruthenium-catalyzed reactions or serve as a diol component in intermolecular couplings with other alkynes.

Table 3: Components of Ruthenium-Catalyzed Hydrohydroxyalkylation

ComponentRoleExample
Ruthenium ComplexCatalystRu₃(CO)₁₂
DiolReactanttrans-1,2-cyclohexanediol
AlkyneReactant1-Phenylpropyne
LigandCatalyst ModifierTricyclohexylphosphine (PCy₃)

Cyclodehydration Reactions to Heterocycles (e.g., Furans)

The structure of this compound, which can be considered a substituted 2-yn-1,5-diol, lends itself to intramolecular cyclization reactions to form heterocyclic compounds, most notably furan derivatives. This transformation is typically catalyzed by acids or transition metals, such as gold or palladium.

The general mechanism for the acid-catalyzed cyclodehydration proceeds through several key steps. Initially, one of the tertiary hydroxyl groups is protonated by an acid catalyst, forming a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the alkyne. The triple bond, activated by the proximity of the departing water molecule, undergoes cyclization. Subsequent tautomerization and dehydration lead to the formation of a stable aromatic furan ring. Gold and other transition metal catalysts can facilitate this cyclization under milder conditions by coordinating to the alkyne, thereby activating it for nucleophilic attack by the hydroxyl groups. organic-chemistry.orgscribd.com

A plausible pathway for the cyclization of this compound would result in the formation of 2,2,5,5-tetraethyl-2,5-dihydrofuran, which upon rearrangement and dehydration would yield a substituted furan. The specific reaction conditions, including the choice of catalyst and temperature, are critical in directing the reaction towards the desired heterocyclic product and minimizing side reactions.

Table 1: Catalysts and Conditions for Furan Synthesis from Alkynyl Diols

Catalyst SystemTypical ConditionsKey FeaturesReference
H₂SO₄ or TsOHHigh temperature, non-aqueous solventClassic acid catalysis; may lead to side products. pharmaguideline.com
Gold(I) or Gold(III) salts (e.g., AuCl, AuCl₃)Room temperature to moderate heat, various solventsHigh efficiency and selectivity, low catalyst loading. organic-chemistry.org
Palladium(II) catalystsModerate heat, often with a co-catalystCan isomerize the alkynyl diol to a 1,4-diketone intermediate prior to cyclization (Paal-Knorr type). scribd.com
Silver(I) salts (e.g., AgNO₃)Moderate conditions, often with an acid co-catalystEffective for cycloisomerization reactions of alkynyl alcohols. scribd.com

Oxidative Coupling Reactions (e.g., Glaser Coupling)

Oxidative coupling reactions, particularly the Glaser coupling, are fundamental for the synthesis of 1,3-diynes via the dimerization of alkynes. However, this reaction is exclusively effective for terminal alkynes , which possess an acidic acetylenic proton. wikipedia.orgsemanticscholar.orgrsc.org

This compound is an internal alkyne , meaning it lacks the required terminal C-H bond. The mechanism of the Glaser coupling involves the deprotonation of a terminal alkyne by a base in the presence of a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes oxidation (typically by O₂) to couple with another acetylide molecule, forming a new carbon-carbon bond. wikipedia.orgnih.gov

Since this compound has methyl groups attached to both sides of the carbon-carbon triple bond, it cannot form the necessary acetylide intermediate. Therefore, it does not undergo Glaser coupling or related oxidative homocoupling reactions like the Hay coupling under standard conditions. While internal alkynes can participate in other types of oxidative reactions, such as oxidative cleavage with strong oxidizing agents like ozone or potassium permanganate (B83412), they are inert to the specific conditions of Glaser-type C-C bond formation. libretexts.orgmasterorganicchemistry.com

Nucleophilic Additions to Carbon-Carbon Triple Bonds in Diol Frameworks

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. However, it can also react with nucleophiles, particularly when the alkyne is "activated" either by conjugation with an electron-withdrawing group or by coordination to a transition metal catalyst. nih.govacs.org

In the framework of this compound, the alkyne is internal and unactivated, which generally makes it less reactive towards nucleophiles compared to terminal or conjugated alkynes. wikipedia.org Nevertheless, two potential nucleophilic addition pathways are relevant:

Intermolecular Addition: External nucleophiles can add across the triple bond. This process typically requires harsh conditions or, more commonly, catalysis by transition metals like mercury, gold, palladium, or rhodium. The reaction often proceeds via a π-allyl metal complex, leading to the formation of vinyl derivatives. nih.gov

Intramolecular Addition: The molecule's own hydroxyl groups can act as internal nucleophiles. This intramolecular cyclization is mechanistically related to the cyclodehydration discussed earlier but may lead to non-aromatic cyclic ethers (e.g., substituted dihydrofurans) if the reaction does not proceed to full dehydration. Such reactions are often promoted by metal catalysts that activate the alkyne toward nucleophilic attack. acs.org The regioselectivity of the addition would be influenced by the catalyst and reaction conditions.

Derivatization and Functionalization Strategies of Hydroxyl Groups

The two tertiary hydroxyl groups in this compound are key sites for chemical modification. Derivatization can alter the molecule's physical properties (like solubility and volatility) or enable selective transformations. Given the symmetrical nature of the diol, the primary challenge is often achieving mono-functionalization over di-functionalization. rsc.orgrsc.org

Selective Functionalization via Organocatalysis

Organocatalysis offers a powerful strategy for the selective functionalization of diols under mild conditions, avoiding the use of heavy metals. rsc.orgresearchgate.net For a symmetrical substrate like this compound, organocatalysts can be used to control the extent of the reaction.

Controlling Stoichiometry: By using a limited amount of the acylating or silylating agent (e.g., 1 equivalent), it is possible to favor the formation of the mono-functionalized product. The statistical product distribution (a mix of starting material, mono-product, and di-product) can be shifted by careful control of reaction time and stoichiometry.

Catalyst-Substrate Interactions: Chiral organocatalysts can create a specific environment around one hydroxyl group, potentially allowing for desymmetrization if the molecule could be resolved into enantiomers or if subsequent reactions create a chiral center. Peptide-based catalysts, for instance, use non-covalent interactions to differentiate between similar functional groups, facilitating selective transformations like acylation or silylation. rsc.org Although the two hydroxyls in this specific molecule are chemically equivalent, steric hindrance introduced by the catalyst or the mono-substituted product can influence the rate of the second functionalization.

Table 2: Organocatalytic Approaches for Diol Functionalization

Catalyst TypeTransformationMode of ActionReference
Chiral Phosphoric AcidsAcylation, SilylationActs as a Brønsted acid to activate reagents and can engage in hydrogen bonding to orient the substrate. rsc.org
Peptide-Based CatalystsAcylation, SilylationUtilizes a network of non-covalent interactions (e.g., hydrogen bonding) to achieve high selectivity. rsc.org
Borinic Acid CatalystsAcylation, BenzylationForms a borinate ester intermediate, activating the hydroxyl group for subsequent reaction. researchgate.net
Chiral Pyridine DerivativesEnantioselective SilylationActivates the silylating agent and creates a chiral pocket to control stereochemistry. rsc.org

Boronic Acid-Mediated Derivatization

Boronic acids are widely used as derivatizing agents for diols due to their ability to form stable, cyclic boronate esters. This reaction is highly efficient for cis-1,2- and 1,3-diols, where the hydroxyl groups are appropriately spaced to form a five- or six-membered ring with the boron atom. researchgate.netmanchester.ac.uk

In this compound, the hydroxyl groups are separated by four carbon atoms (a 1,5-diol relationship). This significant distance prevents the formation of a cyclic boronate ester with a single boronic acid molecule. Instead, each hydroxyl group can react independently with a boronic acid molecule to form two separate, non-cyclic boronate esters. This derivatization can still be useful for protecting the hydroxyl groups or for enhancing their analytical detection, but it does not benefit from the stabilizing effect of chelation seen in vicinal diols. nih.govfourwaves.com

Strategies for Enhancing Analytical Characterization

The direct analysis of polar compounds like diols using techniques such as gas chromatography-mass spectrometry (GC-MS) can be challenging due to their low volatility and potential for thermal degradation. Chemical derivatization is a crucial strategy to overcome these limitations. nih.govresearchgate.net

The primary goal is to convert the polar hydroxyl groups into less polar, more volatile functional groups. This enhances the analyte's performance in several ways:

Increased Volatility: Converting -OH groups to ethers (e.g., trimethylsilyl ethers via silylation) or esters (e.g., via acylation or reaction with boronic acids) significantly reduces hydrogen bonding, thereby increasing volatility for GC analysis. researchgate.net

Improved Signal Intensity: Derivatization can enhance ionization efficiency in mass spectrometry. For instance, boronic acids containing a tertiary amine can be used to introduce a permanent positive charge, dramatically improving the signal in electrospray ionization mass spectrometry (ESI-MS). nih.gov

Structural Information: The fragmentation patterns of the derivatized molecule in the mass spectrometer can provide additional structural information, aiding in compound identification. nih.gov

Table 3: Common Derivatization Strategies for Analytical Enhancement of Diols

Derivatization MethodReagent ExampleResulting GroupAnalytical AdvantageReference
SilylationBSTFA, TMCSTrimethylsilyl (TMS) EtherIncreases volatility for GC-MS; creates characteristic mass fragments. researchgate.net
AcylationAcetic Anhydride, TFAAAcetate or Trifluoroacetate EsterIncreases volatility; introduces electronegative atoms that can enhance detection. researchgate.net
Boronic Acid EsterificationPhenylboronic AcidBoronate EsterImproves MS signal, especially with reagents designed for enhanced ionization. nih.govnih.gov
AlkylationMethyl IodideMethyl EtherIncreases volatility and stability. researchgate.net

Spectroscopic and Analytical Characterization of 2,6 Dimethyloct 4 Yne 2,6 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for determining the carbon-hydrogen framework of an organic molecule. For 2,6-dimethyloct-4-yne-2,6-diol, the asymmetry of the molecule means that each carbon and hydrogen environment is unique, leading to more complex spectra than would be seen in a symmetrical isomer.

In the ¹H NMR spectrum of this compound, a distinct signal is expected for each unique proton environment. The structure contains two hydroxyl (-OH) protons, whose signals are typically broad singlets and can appear over a wide chemical shift range, often influenced by solvent and concentration. The protons on the carbon backbone will exhibit characteristic chemical shifts and splitting patterns (spin-spin coupling) based on their neighboring protons.

Due to the molecule's asymmetry, all eight carbons and their attached protons are chemically non-equivalent. This would result in a complex spectrum with distinct signals for each methyl, methylene, and methine group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-C(OH)(CH ₃)₂ ~1.2 - 1.5 Singlet
-CH(OH)-CH ~1.2 - 1.4 Doublet
-CH₂-C≡C- ~2.2 - 2.5 Multiplet
-CH (OH)-CH(CH₃)₂ ~4.0 - 4.5 Multiplet
-CH (CH₃)-CH₃ ~1.6 - 1.9 Multiplet
-CH(CH₃)-CH ~0.9 - 1.1 Doublet

Note: The predicted values are based on general principles and data for structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Given the asymmetry of this compound, ten distinct signals are expected, one for each of the ten carbon atoms. The chemical shifts of the alkynyl carbons are particularly characteristic.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₃-CH- ~17 - 25
C H₃-C(OH)- ~28 - 35
-C H₂-C≡C- ~35 - 45
-C H(CH₃)- ~40 - 50
-C (OH)(CH₃)₂ ~65 - 75
-C H(OH)- ~60 - 70

Note: The predicted values are based on general principles and data for structurally similar compounds like 3,6-dimethyloct-4-yne-3,6-diol. chemicalbook.com Actual experimental values may vary.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol and alkyne functionalities. The presence of two hydroxyl groups will give rise to a strong, broad absorption band for the O-H stretching vibration. The aliphatic C-H bonds will also produce distinct signals. A key feature is the C≡C triple bond stretch. In a perfectly symmetrical internal alkyne, this absorption can be very weak or absent. However, because this compound is asymmetrical, a weak to medium intensity band is expected.

Table 3: Primary IR Absorption Bands Predicted for this compound

Frequency Range (cm⁻¹) Vibrational Mode Intensity
3600 - 3200 O-H stretch (alcohol) Strong, Broad
2975 - 2850 C-H stretch (aliphatic) Strong
2260 - 2180 C≡C stretch (internal alkyne) Weak to Medium
1470 - 1365 C-H bend (aliphatic) Medium

Note: The predicted frequencies are based on established correlation tables and data for analogous acetylenic diols.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The chemical formula for this compound is C₁₀H₁₈O₂. This corresponds to a molecular weight of approximately 170.25 g/mol and a monoisotopic mass of 170.13068 Da. nih.govnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170.

The molecule is expected to undergo characteristic fragmentation upon ionization. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), resulting in a peak at m/z 152. Alpha-cleavage, the breaking of a C-C bond adjacent to the hydroxyl group, is also a prominent fragmentation route. For this compound, this could involve the loss of a methyl radical (•CH₃, mass 15) or an isopropyl radical (•CH(CH₃)₂, mass 43) leading to significant fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Identity of Fragment Fragmentation Pathway
170 [C₁₀H₁₈O₂]⁺ Molecular Ion (M⁺)
155 [M - CH₃]⁺ Loss of a methyl radical
152 [M - H₂O]⁺ Loss of water

Note: The fragmentation pattern is predictive. The relative abundance of these fragments would depend on the ionization energy and the stability of the resulting carbocations.

Table of Mentioned Compounds

Compound Name
This compound

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the molecular formula of this compound. Unlike low-resolution mass spectrometry, which provides the molecular weight as a whole number, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This high precision allows for the differentiation between compounds that might have the same nominal mass but different elemental compositions.

The exact mass of a molecule is calculated using the most abundant isotopes of its constituent elements. For this compound, with the molecular formula C₁₀H₁₈O₂, the theoretical exact mass can be calculated with high precision. nih.gov Experimental determination of the m/z value of the molecular ion via HRMS and its comparison with the calculated theoretical value confirms the elemental composition. For instance, in the analysis of derivatives of alkynyl diols, HRMS has been used to confirm the calculated molecular formulas by matching the found m/z values, often of the [M+H]⁺ or [M+Na]⁺ ions, to the theoretical values with very high accuracy. mdpi.combeilstein-journals.orgd-nb.info

Table 1: Theoretical Isotopic Masses for HRMS

AtomIsotopeExact Mass (amu)
Carbon¹²C12.00000
Hydrogen¹H1.00783
Oxygen¹⁶O15.9949
Nitrogen¹⁴N14.0031

This table presents the exact masses of the most common isotopes used in the calculation of theoretical molecular weights for high-resolution mass spectrometry analysis. libretexts.org

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or from its derivatives.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The choice of the GC column is critical, with polarity playing a key role. For polar compounds like diols, polar GC columns are typically employed. sigmaaldrich.com The analysis of alkyne-containing compounds by GC is a common practice to monitor reaction progress and determine the purity of the final product. orgsyn.org In some cases, derivatization of diols is performed to increase their volatility and improve their chromatographic behavior. researchgate.net Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) has also been used to study the decomposition products of other complex diols, where alkynes were identified as major products. chromatographyonline.com

Table 2: Typical GC Parameters for Alkyne and Diol Analysis

ParameterValue/Type
Column Type Capillary Column (e.g., HP-5MS, DB-5MX) orgsyn.orgchromatographyonline.com
Stationary Phase Often a non-polar or mid-polar phase like 5% Phenyl Methylpolysiloxane
Injector Temperature Typically set high enough to ensure rapid volatilization (e.g., 280 °C) chromatographyonline.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) orgsyn.orgchromatographyonline.com
Carrier Gas Inert gas such as Helium or Nitrogen

This table outlines common parameters used in the gas chromatographic analysis of alkynes and diols, which can be adapted for this compound.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis and purification of less volatile or thermally sensitive compounds, including acetylenic diols and their derivatives. google.comresearchgate.net HPLC methods have been developed for the separation and identification of various polyacetylenes, including diols, from complex mixtures. nih.gov The choice of mobile and stationary phases is crucial for achieving good separation. Often, a reverse-phase column is used with a gradient elution of solvents like methanol, acetonitrile, and water. nih.gov Detection is commonly performed using a UV detector, especially if the derivatives contain chromophores. researchgate.netnih.gov HPLC can be used to monitor the progress of reactions involving acetylenic diols and to purify the resulting products. google.com

Spectroscopic Characterization for Structural and Functional Properties

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorptions for the O-H and C≡C bonds. The O-H stretching vibration of the alcohol groups typically appears as a broad and intense band in the region of 3400-3650 cm⁻¹. openstax.org The carbon-carbon triple bond (C≡C) stretching absorption for internal alkynes is found in the 2100-2260 cm⁻¹ range. openstax.orglibretexts.org However, for symmetrically or near-symmetrically substituted alkynes, this peak can be weak or even absent due to a small change in dipole moment during the vibration. spectroscopyonline.com The presence of C-H bonds in the alkyl portions of the molecule would also be evident from stretching absorptions in the 2850-2960 cm⁻¹ range. openstax.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
AlcoholO-H stretch3400 - 3650Strong, Broad
AlkyneC≡C stretch (internal)2100 - 2260Weak to Absent
AlkaneC-H stretch2850 - 2960Strong

This table summarizes the expected key infrared absorption bands for the functional groups present in this compound. openstax.orglibretexts.orgspectroscopyonline.com

Computational and Theoretical Investigations of 2,6 Dimethyloct 4 Yne 2,6 Diol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like 2,6-Dimethyloct-4-yne-2,6-diol. These methods provide detailed information about molecular orbitals, charge distribution, and electronic parameters, which govern the molecule's reactivity.

Detailed research findings on analogous compounds inform the expected electronic characteristics. For instance, DFT studies on 2-butyne-1,4-diol, a simpler acetylenic diol, have been used to model its electronic interaction and adsorption mechanism on metal surfaces, highlighting the role of the alkyne group and hydroxyl functionalities in these processes. wien2k.at Such studies reveal that the interaction involves covalent bonds and back-bonding between the metal d-orbitals and the π-orbitals of the alkyne group. wien2k.at

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of these orbitals and the HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. iucr.org For example, quantum chemical calculations using the MINDO-3 method were performed on the closely related isomer, 3,6-dimethyloct-4-yne-3,6-diol, to determine its HOMO and LUMO energy levels. aak.gov.az In a DFT study of 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), the HOMO was found to be localized on the C≡C triple bonds, indicating these are the likely sites for electrophilic attack, while the LUMO was distributed over the entire diacetylene fragment. iucr.org Time-dependent DFT (TD-DFT) calculations are also employed to predict electronic spectra and understand the nature of electronic transitions. researchgate.netacs.org

Table 1: Representative Quantum Chemical Methods and Findings for Acetylenic Diols

Method/Basis Set Analyzed Compound/System Key Findings Reference
DFT (B3LYP/def2-TZVP) 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) Determined HOMO/LUMO energies and electron density distributions. iucr.org
DFT 2-butyne-1,4-diol on Fe(100) surface Modeled electronic interaction, adsorption energy, and covalent bond formation. wien2k.at
MINDO-3 3,6-dimethyloct-4-yne-3,6-diol Determined energetic levels of HOMO and LUMO. aak.gov.az
DFT and TD-DFT 2-butyne-1,4-diol with Molybdenum cluster Modeled product structure and estimated electronic spectra. acs.org

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

Computational conformational analysis typically involves a multi-step process. frontiersin.org Initially, a broad search for possible conformations is conducted using computationally less expensive methods like molecular mechanics (MM) with force fields such as MMFF94. frontiersin.org This step is crucial because missing an important low-energy conformation can lead to significant errors in subsequent, more accurate calculations. frontiersin.org Following the initial search, the geometries of the identified low-energy conformers are optimized using more rigorous quantum mechanical methods, such as DFT. frontiersin.org

For diols, intramolecular hydrogen bonding between the hydroxyl groups can be a significant factor in determining conformational preferences. iucr.org In studies of related diols, computational methods have been used to analyze these non-covalent interactions and their impact on the stability of different conformers. iucr.org The complete conformational analysis of complex molecules like trichlorinated diols has been achieved by combining computational data with experimental results from NMR spectroscopy and X-ray crystallography. researchgate.net

Table 2: Computational Approaches for Conformational Analysis

Technique Purpose Common Software/Methods Reference
Molecular Mechanics Initial broad search for all possible conformers. MMFF94, ComputeVOA, GaussView frontiersin.org
Quantum Mechanics (DFT) Geometry optimization and energy refinement of low-energy conformers. Gaussian, ORCA (using functionals like B3LYP) iucr.orgfrontiersin.org

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. schoolwires.net This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, such as hydrogenation, oxidation, or coupling reactions, DFT calculations are the method of choice for modeling reaction pathways. acs.orgnih.gov By locating the transition state structure for a given reaction step, chemists can calculate the activation energy (the energy barrier), which provides insight into the reaction's kinetics. schoolwires.net A high activation barrier indicates a slow reaction, while a low barrier suggests a faster process.

Studies on analogous systems have demonstrated the utility of this approach. For example, DFT has been used to establish the mechanism of nickel-catalyzed reductive couplings between alkynes and aldehydes, identifying the oxidative cyclization as the favored pathway and characterizing the relevant transition states. nih.gov Similarly, the mechanism of alkyne addition to sulfur-containing metal clusters was elucidated through a combination of kinetic experiments and DFT calculations, which modeled the transition state where both C–S bonds form simultaneously. acs.org These computational models can explain stereoselectivity and regioselectivity by comparing the energy barriers of different possible reaction pathways. academie-sciences.fr

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which serve as a vital link between theoretical models and experimental observations. For this compound, predicting its NMR and IR spectra can aid in its characterization and structural confirmation.

After a thorough conformational search and geometry optimization, the chemical shifts for ¹H and ¹³C NMR can be calculated. frontiersin.org Comparing these computed shifts with experimental data is a powerful method for verifying a proposed structure or assigning the relative configuration of stereocenters. frontiersin.orgresearchgate.net

Similarly, infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. While basic harmonic calculations provide a good starting point, more advanced anharmonic calculations, such as those using second-order vibrational perturbation theory (GVPT2), are often necessary to accurately reproduce experimental spectra, especially in regions complicated by hydrogen bonding, overtones, and combination bands. acs.org The characteristic broad O-H stretching peak in alcohols, typically found around 3350 cm⁻¹, is a result of intermolecular hydrogen bonding and can be modeled computationally. spectroscopyonline.com DFT methods have also been used to predict the shifts in the OH stretching frequency upon complex formation, for example, when an alcohol binds to the π-system of a molecule like phenylacetylene. rsc.org

Table 3: Computationally Predicted Spectroscopic Data

Spectroscopy Type Predicted Parameters Relevance Common Method
Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ), Coupling Constants (J) Structure verification, stereochemical assignment GIAO-DFT
Infrared (IR) Vibrational Frequencies (cm⁻¹), Intensities Functional group identification, conformational analysis DFT (Harmonic/Anharmonic)
Optical Rotatory Dispersion (ORD) Specific Rotation ([α]) Determination of absolute configuration TD-DFT
Electronic Circular Dichroism (ECD) Molar Ellipticity (Δε) Determination of absolute configuration TD-DFT

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or other properties. These computational models are invaluable in drug discovery and materials science for predicting the activity of new compounds and guiding synthetic efforts.

For a molecule like this compound, a QSAR study would involve calculating a set of molecular descriptors that quantify its physicochemical properties. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). copernicus.orgresearchgate.net Statistical methods are then used to create a regression model linking these descriptors to an experimentally measured activity. gavinpublishers.com

While no specific QSAR study on this compound is published, numerous studies on related alcohols and diols demonstrate the approach. SAR models have been developed to predict the rate coefficients for the aqueous oxidation of linear and terpenoid alcohols and diols by hydroxyl radicals. copernicus.org In medicinal chemistry, QSAR has been applied to diol-containing compounds to model activities such as anticonvulsant effects, HIV protease inhibition, and antimicrobial properties. wiley.comgavinpublishers.comnih.gov For instance, a computational study on various diols and other aluminum complexes developed a structure-activity relationship for their antimicrobial potential. wiley.comresearchgate.net

Symmetry and Asymmetry in Molecular Structure

The molecular structure of this compound possesses key elements of stereochemistry that are critical to its identity and potential biological activity. The carbon atoms at positions 2 and 6 are both chiral centers, as each is bonded to four different groups (a hydroxyl group, a methyl group, an ethyl group, and the alkynyl-containing carbon chain).

The presence of two stereocenters means that the molecule can exist as multiple stereoisomers. Specifically, there are three possible stereoisomers:

(2R, 6R)-2,6-Dimethyloct-4-yne-2,6-diol

(2S, 6S)-2,6-Dimethyloct-4-yne-2,6-diol

(2R, 6S)-2,6-Dimethyloct-4-yne-2,6-diol (which is a meso compound)

The (2R, 6R) and (2S, 6S) isomers are a pair of enantiomers—non-superimposable mirror images of each other. They will have identical physical properties except for their interaction with plane-polarized light (optical activity). The (2R, 6S) isomer is a meso compound because it possesses an internal plane of symmetry and is therefore achiral and optically inactive. It is a diastereomer of the (2R, 6R) and (2S, 6S) isomers.

Computational chemistry is an indispensable tool for determining the absolute configuration of chiral molecules. frontiersin.org By calculating chiroptical properties such as optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectra for a specific enantiomer (e.g., the R,R form) and comparing the simulated spectrum to the experimental one, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. frontiersin.org

Ethical and Environmental Considerations in 2,6 Dimethyloct 4 Yne 2,6 Diol Research

Sustainable Practices in Synthesis and Scale-Up

The synthesis of acetylenic diols, including 2,6-Dimethyloct-4-yne-2,6-diol, traditionally involves methods that may not align with modern sustainability goals. However, ongoing research focuses on developing greener and more efficient synthetic routes.

A significant area of improvement lies in the selection and use of reagents and catalysts. For instance, the Favorskii reaction, a common method for producing acetylenic alcohols, can be optimized by using superbasic systems like KOH/DMSO, which can enhance yields under milder conditions. researchgate.net Research has also explored the use of less hazardous and more renewable resources. One innovative approach involves the use of calcium carbide as an acetylene (B1199291) source for the synthesis of propargyl alcohols, which are precursors to diols. rsc.org This method avoids the need for metal catalysts and operates under mild conditions. rsc.org

The concept of atom economy is crucial in assessing the sustainability of a chemical process. careerchem.comoapen.org Reactions with high atom economy maximize the incorporation of starting materials into the final product, thereby minimizing waste. careerchem.com For the synthesis of diols, this involves choosing reaction pathways that generate fewer byproducts. For example, tandem catalytic reactions that combine a Sonogashira reaction with a cyclization in a single pot can improve atom economy by avoiding the isolation and purification of intermediate products. mdpi.com

Solvent selection and recycling are also paramount. numberanalytics.comsolventwasher.com Many organic syntheses rely on volatile and often toxic solvents. Green chemistry principles encourage the use of safer solvents or, ideally, solvent-free conditions. researchgate.nettandfonline.com When solvents are necessary, implementing robust recycling protocols, such as distillation, can significantly reduce waste and operational costs. solventwasher.comacs.orgacs.org Studies have shown that solvents can be successfully recycled and reused for multiple reaction cycles without compromising product quality. acs.orgacs.org

The scale-up of synthesis from the laboratory to an industrial setting presents additional challenges and opportunities for sustainable practices. mdpi.com Process optimization at this stage is critical to reduce energy consumption, minimize waste streams, and ensure the economic viability of greener technologies. researchgate.net The development of robust, phosphine-free palladium catalysts for cross-coupling reactions is an example of a scalable and more sustainable approach for creating complex molecules. mdpi.com

Table 1: Comparison of Synthetic Approaches for Acetylenic Diols

Feature Traditional Methods Greener Alternatives
Acetylene Source Often requires handling of gaseous acetylene Use of solid, safer sources like calcium carbide rsc.org
Catalysts May involve stoichiometric use of metal reagents Catalytic amounts of reusable or less toxic metals rsc.orgmdpi.com
Solvents Often uses volatile organic compounds (VOCs) Solvent-free conditions or use of recyclable/safer solvents numberanalytics.comresearchgate.nettandfonline.com
Reaction Conditions Can require harsh temperatures and pressures Milder reaction conditions, reducing energy consumption researchgate.netrsc.org
Atom Economy Can be low due to formation of byproducts Higher atom economy through optimized reaction design careerchem.commdpi.com

Waste Management and Minimization in Research Processes

Effective waste management is a cornerstone of responsible chemical research. iip.res.in The principles of waste minimization focus on reducing the generation of hazardous substances at the source, rather than treating them after they have been created. stanford.eduudel.edu

A primary strategy for waste minimization is source reduction. acs.org This can be achieved by carefully planning experiments to use the smallest necessary quantities of reagents. stanford.eduudel.edu Implementing microscale techniques, where possible, can drastically reduce chemical consumption and subsequent waste generation. stanford.edu Furthermore, substituting hazardous chemicals with less toxic alternatives is a key aspect of green chemistry. iip.res.inudel.edu For instance, replacing benzene (B151609) with a less carcinogenic solvent like cyclohexane (B81311) can significantly reduce the health and environmental risks associated with a process. udel.edu

Proper segregation of waste is crucial for both safety and effective disposal. stanford.edu Halogenated and non-halogenated solvent wastes should be collected separately, as their treatment methods and costs differ significantly. stanford.edu Similarly, acidic waste should be segregated from mixtures containing metals. stanford.edu

Chemical inventory management plays a vital role in waste minimization. stanford.eduudel.edu Maintaining an accurate and up-to-date inventory helps to avoid the unnecessary purchase of chemicals that are already in stock. stanford.edu Purchasing chemicals in appropriate quantities for the intended use prevents the accumulation of excess reagents that may eventually expire and require disposal as waste. udel.edu Sharing unused chemicals among research groups is another effective practice to reduce waste and disposal costs. iip.res.instanford.edu

In cases where waste generation is unavoidable, appropriate treatment methods should be employed to reduce its hazard level. iip.res.in Common laboratory waste treatment techniques include neutralization of acids and bases, precipitation of heavy metals, and chemical oxidation or reduction to convert hazardous substances to less toxic forms. iip.res.in

Table 2: Waste Minimization Strategies in Chemical Research

Strategy Description Example
Source Reduction Minimizing the amount of waste generated at the source. acs.org Using microscale experiments; substituting hazardous reagents with safer alternatives. stanford.eduudel.edu
Inventory Management Careful tracking and purchasing of chemicals to avoid overstocking and expiration. stanford.edu Maintaining a shared chemical inventory for a research department. stanford.edu
Waste Segregation Separating different types of chemical waste for appropriate disposal or recycling. stanford.edu Keeping halogenated and non-halogenated solvent waste in separate containers. stanford.edu
Chemical Reuse Finding applications for unused or surplus chemicals. stanford.edu Sharing unneeded reagents with other research labs. iip.res.instanford.edu
Waste Treatment Treating hazardous waste to render it less harmful before disposal. iip.res.in Neutralizing acidic or basic waste streams. iip.res.in

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.